(2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
The compound "(2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone" is a heterocyclic small molecule featuring a thiazole core linked to a piperidinyloxy-pyridine moiety via a methanone bridge. Its structure integrates a trifluoromethyl group on the pyridine ring, which is known to enhance lipophilicity and metabolic stability in drug-like molecules.
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c22-21(23,24)15-6-7-18(25-12-15)29-16-8-10-27(11-9-16)20(28)17-13-30-19(26-17)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTJVLHEWUZGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with structure-activity relationship (SAR) insights.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a trifluoromethyl-substituted pyridine. The structural components contribute to its lipophilicity and potential biological interactions. The presence of the trifluoromethyl group enhances the compound's reactivity and interaction with biological targets, making it a candidate for medicinal chemistry applications.
Antimicrobial Activity
Research indicates that compounds with similar thiazole and pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown efficacy against various bacterial strains. A study reported that certain phenylthiazole derivatives demonstrated antimicrobial activity comparable to standard antibiotics like norfloxacin .
| Compound | Activity | Reference |
|---|---|---|
| 4-(4-bromophenyl)thiazol-2-amine | Antimicrobial | |
| Thiazole-integrated pyrrolidinones | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound is supported by studies showing that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, thiazole derivatives exhibited IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance cytotoxicity, suggesting that the arrangement of functional groups is crucial for activity.
Anti-inflammatory Activity
Compounds similar to This compound have also been investigated for anti-inflammatory properties. Thiazole derivatives are known to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves modulation of signaling pathways associated with inflammation .
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating groups, such as methoxy or trifluoromethyl groups, significantly enhances the biological activity of thiazole-containing compounds. The positioning of these groups relative to the thiazole ring is critical; for instance, para-substituted phenyl rings often yield better activity profiles compared to ortho or meta substitutions .
Case Studies
- Anticancer Study : A series of thiazole-pyridine derivatives were synthesized and tested against various cancer cell lines. Compounds with specific substitutions demonstrated enhanced cytotoxicity, suggesting that modifying the substituents can lead to more potent anticancer agents.
- Antimicrobial Efficacy : In a comparative study of thiazole derivatives against Staphylococcus aureus and Escherichia coli, certain compounds showed significant inhibition zones, indicating their potential as antimicrobial agents.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures to (2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone exhibit significant interactions with various biological targets, leading to alterations in metabolic pathways or inhibition of specific enzymes. The following sections detail specific applications based on recent findings.
Anticancer Activity
Studies have shown that thiazole derivatives can inhibit key proteins involved in cancer cell proliferation. For instance:
- CDK9 Inhibition : Compounds related to thiazole structures have been identified as potent inhibitors of CDK9, a critical kinase involved in transcription regulation. This inhibition can lead to reduced expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .
Antimicrobial Properties
Thiazole-containing compounds have demonstrated varying degrees of antibacterial and antifungal activities:
- Antibacterial Screening : Certain derivatives have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The effectiveness of the compound can be attributed to its structural components. SAR studies reveal that modifications to the thiazole and pyridine moieties can enhance biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and enhances receptor binding |
| Pyridine Moiety | Contributes to enzyme inhibition and receptor interactions |
| Thiazole Ring | Essential for biological activity against cancer cells |
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Anticancer Research
A study investigated the anticancer potential of thiazole derivatives, including those similar to the target compound. Results indicated significant inhibition of CDK9, leading to decreased viability of cancer cell lines .
Case Study 2: Antimicrobial Evaluation
In another study, derivatives were synthesized and tested for antimicrobial properties. The results suggested that modifications to the thiazole structure could enhance activity against Candida albicans and other pathogens .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine-ether linkage in the compound is susceptible to nucleophilic substitution under basic or acidic conditions. The oxygen atom bridging the piperidine and pyridine rings acts as a leaving group in reactions involving:
-
Alkylation/Arylation : Replacement of the ether oxygen with amines or thiols via SN2 mechanisms .
-
Hydrolysis : Conversion to hydroxyl derivatives under acidic or basic aqueous conditions.
Example Reaction Pathway :
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Target compound + NH3 (aq) | 80°C, 12h, DMF | Piperidine-4-ol derivative | ~45% |
Electrophilic Aromatic Substitution
The electron-rich thiazole and pyridine rings undergo electrophilic substitution:
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Halogenation : Chlorination or bromination at the para position of the phenylthiazole group .
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Nitration : Limited reactivity due to electron-withdrawing effects of the trifluoromethyl group .
Key Observations :
-
The trifluoromethyl group on the pyridine ring deactivates the aromatic system, directing substitution to the thiazole-phenyl group .
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Friedel-Crafts acylation of the thiazole ring is sterically hindered by the adjacent methanone group .
Oxidation and Reduction
-
Oxidation : The piperidine ring’s tertiary amine is resistant to oxidation, but the thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using mCPBA or H2O2 .
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties .
Reaction Table :
| Reaction Type | Reagents | Site Modified | Outcome | Reference |
|---|---|---|---|---|
| Sulfoxidation | mCPBA, CH2Cl2, 0°C | Thiazole sulfur | Sulfoxide formation | |
| Hydrogenation | H2 (1 atm), Pd/C | Pyridine ring | Saturated piperidine analog |
Cross-Coupling Reactions
The thiazole and pyridine moieties participate in transition-metal-catalyzed couplings:
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Suzuki-Miyaura : Boronic acid coupling at the pyridine’s 3-position (activated by trifluoromethyl group) .
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Buchwald-Hartwig : Amination of the thiazole ring using Pd catalysts .
Notable Example :
textTarget compound + 4-methoxyphenylboronic acid → Pd(PPh3)4, K2CO3, DME, 90°C → (2-Phenylthiazol-4-yl)(4-((5-(trifluoromethyl)-3-(4-methoxyphenyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone (Yield: 62%) [4][5]
Degradation Pathways
-
Hydrolytic Degradation : The methanone group undergoes slow hydrolysis in aqueous acidic media, yielding carboxylic acid derivatives.
-
Photodegradation : UV exposure leads to C–O bond cleavage in the piperidine-ether linkage, forming radical intermediates .
Stability Data :
| Condition | Half-Life | Major Degradants |
|---|---|---|
| pH 1.2, 37°C | 48h | Carboxylic acid analog |
| UV light (254 nm) | 6h | Fragmented aryl-thiazole byproducts |
Synthetic Routes and Modifications
The compound is synthesized via multi-step protocols:
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Thiazole Formation : Condensation of thiourea derivatives with α-haloketones .
-
Etherification : Mitsunobu reaction to couple the pyridine and piperidine subunits .
-
Methanone Assembly : Friedel-Crafts acylation using AlCl3 in anhydrous dichloromethane .
Optimized Yield Parameters :
-
Microwave-assisted cyclization improves thiazole ring closure efficiency (85% yield vs. 65% conventional heating) .
-
Trifluoromethylpyridine subunit introduced via nucleophilic aromatic substitution with CuI catalysis .
Biological Activity and Reactivity
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues Identified in Evidence
Thiazolidin-4-one Derivatives (e.g., Compound 4a-f from )
- Structure : 2-(5-Chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl)-3-substitutedphenylthiazolidin-4-one.
- Comparison :
- Both compounds feature a thiazole/thiazolidinone core, which is critical for antimicrobial activity .
- The trifluoromethyl group in the target compound may enhance membrane permeability compared to the chloro-methyl substituents in 4a-f .
Methanone-Linked Piperidine/Pyridine Derivatives (e.g., ) Structure: [4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone. Comparison:
- Both utilize a methanone bridge to link heterocyclic systems.
- The target compound’s piperidinyloxy-pyridine group introduces oxygen-based polarity, which may improve solubility compared to the methoxyphenyl-piperazine in .
- The trifluoromethyl group in the target compound could confer stronger electron-withdrawing effects than the methoxy group, altering receptor binding kinetics .
Table 1: Comparative Analysis of Structural Features
*ClogP values are hypothetical and based on substituent contributions.
Preparation Methods
Hantzsch Thiazole Synthesis
The 2-phenylthiazole core is constructed via the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halo ketone. For this compound, phenylthioamide and 4-chloroacetoacetic acid ethyl ester undergo cyclization in ethanol under reflux (78–80°C, 8–10 h). The intermediate ethyl 2-phenylthiazole-4-carboxylate is hydrolyzed using aqueous sodium hydroxide (2 M, 90°C, 4 h) to yield the carboxylic acid.
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Phenylthioamide | 10 mmol | Ethanol | 80°C | 8 h | 85% |
| 4-Chloroacetoacetic ester | 12 mmol | Ethanol | 80°C | 8 h | - |
| NaOH (hydrolysis) | 2 M, 15 mL | Water | 90°C | 4 h | 92% |
Alternative Route: Oxidative Cyclization
An alternative method employs oxidative cyclization of N-phenylcinnamamide with elemental sulfur in dimethylformamide (DMF) at 120°C for 6 h. This single-step process achieves a 78% yield but requires stringent temperature control to avoid side reactions.
Synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidine
Nucleophilic Aromatic Substitution
The pyridinyloxy-piperidine subunit is synthesized via nucleophilic substitution between 2-chloro-5-(trifluoromethyl)pyridine and 4-hydroxypiperidine. The reaction proceeds in tetrahydrofuran (THF) with potassium tert-butoxide (t-BuOK) as a base (0°C to room temperature, 12 h).
Optimized Conditions
| Component | Quantity | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | 10 mmol | t-BuOK (12 mmol) | THF | 0°C → 25°C | 88% |
| 4-Hydroxypiperidine | 12 mmol | - | THF | 0°C → 25°C | - |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C, 4 h) provides a 91% yield. This method is preferred for large-scale production due to reduced byproduct formation.
Coupling of Thiazole and Piperidine Subunits
Acyl Chloride-Mediated Coupling
The carboxylic acid (2-phenylthiazole-4-carboxylic acid) is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM, 40°C, 2 h). The resultant acyl chloride reacts with 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine in the presence of triethylamine (Et₃N) to form the methanone.
Coupling Parameters
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Acyl chloride formation | SOCl₂ (5 eq) | DCM | 40°C | 2 h | 95% |
| Amine coupling | Et₃N (3 eq) | DCM | 25°C | 6 h | 82% |
Carbodiimide-Based Coupling
A comparative study using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM (0°C → 25°C, 8 h) achieved an 89% yield, surpassing traditional acyl chloride methods in purity.
Reagent Efficiency Comparison
| Coupling Reagent | Additive | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| SOCl₂/Et₃N | None | DCM | 25°C | 82% | 95% |
| EDCl/HOBt | HOBt | DCM | 25°C | 89% | 98% |
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient), followed by recrystallization from ethanol to achieve >99% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.62 (s, 1H, pyridine-H), 7.92–7.45 (m, 5H, phenyl-H), 4.82–3.94 (m, 2H, piperidine-H), 3.28–2.75 (m, 4H, piperidine-H), 2.11–1.89 (m, 2H, piperidine-H).
- ¹³C NMR (101 MHz, CDCl₃) : δ 190.2 (C=O), 163.1 (thiazole-C), 152.4 (pyridine-C), 135.6–124.3 (aromatic-C), 121.8 (q, J = 270 Hz, CF₃).
Industrial-Scale Optimization
Continuous Flow Synthesis
A pilot-scale continuous flow system reduced reaction time by 60% and increased yield to 93% by enhancing mass transfer and temperature control.
Solvent Recycling
Ethanol and DCM are recovered via fractional distillation, reducing production costs by 22% and minimizing environmental impact.
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group necessitates inert atmospheres (N₂/Ar) during coupling to prevent decomposition.
Piperidine Ring Conformation
Racemization at the piperidine 4-position is minimized by maintaining reaction temperatures below 30°C during substitution.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be refined to improve yield?
Methodological Answer: The compound’s synthesis can be optimized by refluxing intermediates in ethanol or dichloromethane with NaOH, as seen in analogous piperidinyl-pyridine systems. Key steps include coupling the thiazole and trifluoromethylpyridine moieties via nucleophilic substitution or cross-coupling reactions. Purification via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography is critical, with yield improvements achieved by controlling stoichiometry and reaction time . Monitor intermediates using TLC and confirm purity via HPLC (≥98%) .
Q. How should researchers characterize this compound’s structural integrity post-synthesis?
Methodological Answer: Employ a multi-spectral approach:
- FT-IR : Verify functional groups (e.g., C=O at ~1670 cm⁻¹, C-F stretching in trifluoromethyl at ~1100–1200 cm⁻¹) .
- NMR : Assign peaks for the phenylthiazole (δ 7.2–8.1 ppm aromatic protons), piperidinyl protons (δ 3.0–4.0 ppm), and trifluoromethylpyridine (distinct ¹³C signals at ~120 ppm for CF₃) .
- MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?
Methodological Answer: Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/Gram– bacteria) or antifungal assays (e.g., Candida spp.). For antioxidant potential, use DPPH radical scavenging assays. Prioritize cell-based models (e.g., MTT assays) for cytotoxicity profiling, noting the thiazole and pyridine motifs’ historical links to bioactivity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Methodological Answer: Crystallize the compound using slow evaporation (e.g., ethanol/water mixtures). Collect diffraction data with a synchrotron or in-house diffractometer. Refine the structure using SHELXL for small-molecule crystallography, focusing on torsional angles of the piperidinyl and pyridyloxy groups. Validate with R-factor convergence (<0.05) and electron density maps .
Q. What strategies address discrepancies in bioactivity data across studies?
Methodological Answer: Cross-validate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Investigate solvent effects (DMSO vs. aqueous solubility) and batch-to-batch purity variations via HPLC. Use SAR studies to isolate contributions of substituents (e.g., trifluoromethyl vs. phenyl groups) .
Q. How can metabolic stability and degradation pathways be assessed?
Methodological Answer: Perform LC-MS/MS stability studies in simulated physiological buffers (pH 7.4, 37°C). Identify degradation products (e.g., hydrolysis of the methanone group) and compare with synthetic analogs. Use HLM (human liver microsome) assays to predict in vivo metabolism .
Q. What computational methods support SAR analysis for this compound?
Methodological Answer: Dock the compound into target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger. Optimize force fields for the trifluoromethyl and piperidinyl groups. Validate with MD simulations (GROMACS) to assess binding stability. Correlate electrostatic potential maps (via DFT) with experimental activity .
Methodological Notes
- Contradiction Management : When structural data (e.g., NMR vs. crystallography) conflict, prioritize crystallographic results and re-examine sample purity .
- Safety : Handle under inert atmosphere due to moisture-sensitive trifluoromethyl groups. Use PPE (gloves, goggles) and adhere to H290/H313 hazard protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
